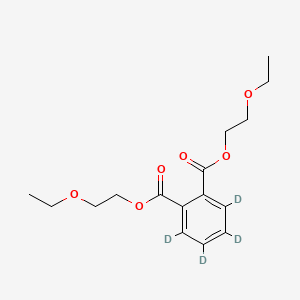

Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4

描述

属性

IUPAC Name |

bis(2-ethoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKYMNRQXYPJHL-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCC)C(=O)OCCOCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334580 | |

| Record name | Phthalic acid bis-2-ethoxyethyl ester D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398066-12-0 | |

| Record name | Phthalic acid bis-2-ethoxyethyl ester D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 is a deuterated form of Bis(2-ethoxyethyl) phthalate (B1215562), a member of the phthalate ester class of compounds. The primary and critical application of this isotopically labeled compound is as an internal standard in analytical chemistry, particularly for isotope dilution mass spectrometry (IDMS). Its use allows for precise and accurate quantification of the non-deuterated analog, Bis(2-ethoxyethyl) phthalate, in various matrices. This is crucial for environmental monitoring, food safety analysis, and toxicological studies, given the ubiquitous nature and potential endocrine-disrupting properties of phthalates. The four deuterium (B1214612) atoms on the benzene (B151609) ring provide a distinct mass shift, enabling its differentiation from the native compound in mass spectrometric analyses without significantly altering its chemical and physical behavior during sample preparation and analysis.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. It is important to note that while some physical properties are not extensively documented for the deuterated analog, they are expected to be very similar to the non-deuterated compound.

Chemical Identification

| Property | Value |

| IUPAC Name | bis(2-ethoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate[1] |

| Synonyms | Phthalic acid, bis-2-ethoxyethyl ester D4, Diethoxyethyl Phthalate-D4[1] |

| CAS Number | 1398066-12-0[1] |

| Unlabelled CAS | 605-54-9 |

| Molecular Formula | C16H18D4O6 |

| Molecular Weight | 314.37 g/mol [1] |

| Canonical SMILES | CCOCCOCCOC(=O)C1=C(C(=C(C(=C1[2H])[2H])[2H])C(=O)OCCOCC)[2H] |

| InChI | InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3/i5D,6D,7D,8D[1] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Not specified, likely a colorless to pale yellow liquid |

| Isotopic Enrichment | ≥98 atom % D |

| Storage Temperature | Room temperature |

| Solubility | Soluble in organic solvents such as hexane (B92381) and acetonitrile. |

| Stability | Stable under recommended storage conditions. |

Synthesis

A general and efficient synthetic route for producing deuterium-labeled phthalate esters with high isotopic enrichment involves starting with a readily available deuterated precursor.[2] While the specific synthesis of this compound is not detailed in readily available literature, a plausible pathway can be inferred from general methods for synthesizing deuterated aromatic compounds and phthalate esters.

A common strategy involves the deuteration of the aromatic ring of a suitable precursor, followed by the esterification to introduce the side chains. For example, a synthetic route could begin with the deuteration of phthalic anhydride (B1165640) or a related precursor, followed by esterification with 2-ethoxyethanol.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Bis(2-ethoxyethyl) phthalate in various samples using Isotope Dilution Mass Spectrometry (IDMS). The following is a generalized experimental protocol based on EPA methods for phthalate analysis.

General Workflow for Phthalate Analysis using a Deuterated Internal Standard

Detailed Methodology

1. Preparation of Standards:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or acetonitrile) at a concentration of approximately 1000 µg/mL.

-

Prepare a series of calibration standards containing known concentrations of the non-deuterated Bis(2-ethoxyethyl) phthalate.

-

Spike each calibration standard with a constant, known amount of the deuterated internal standard from the stock solution.

2. Sample Preparation:

-

For aqueous samples, a specific volume (e.g., 1 liter) is measured. For solid samples, a known weight (e.g., 10 grams) is taken.

-

The sample is spiked with a known amount of the this compound internal standard solution.

-

Liquid-Liquid Extraction (LLE): The sample is extracted with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or hexane). The organic layer is collected. This process is typically repeated multiple times to ensure complete extraction.

-

Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge. The phthalates are adsorbed onto the solid phase and then eluted with a small volume of an organic solvent.

-

The extract is then concentrated to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.

3. Instrumental Analysis (GC-MS/MS):

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.

-

Ions to Monitor:

-

For Bis(2-ethoxyethyl) phthalate: Monitor characteristic ions of the non-deuterated compound. A mass spectrum for the non-deuterated analog is available from the NIST WebBook.[3]

-

For this compound: Monitor the corresponding ions with a +4 Da mass shift.

-

-

4. Quantification:

-

A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the series of calibration standards.

-

The concentration of Bis(2-ethoxyethyl) phthalate in the sample is determined by calculating the peak area ratio in the sample extract and interpolating the concentration from the calibration curve. The use of the isotope-labeled internal standard corrects for any loss of analyte during sample preparation and for any matrix effects during instrumental analysis.

Biological Significance and Signaling Pathways

While this compound is used as an analytical tool, the biological effects of its non-deuterated counterpart and other phthalates are of significant interest to researchers. Phthalates are known endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.

The primary mechanisms of endocrine disruption by phthalates include:

-

Anti-androgenic activity: Phthalates can act as antagonists to the androgen receptor, thereby inhibiting the action of male hormones like testosterone.[4]

-

Interference with steroidogenesis: They can disrupt the synthesis of steroid hormones by affecting the expression and activity of key enzymes in the steroidogenic pathway.[5]

-

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs): Some phthalate metabolites can activate PPARs, which are involved in lipid metabolism and may play a role in obesity.[5]

These interactions can lead to a range of adverse health effects, including reproductive and developmental issues.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of its non-deuterated analog in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry is a gold-standard technique that overcomes challenges associated with sample preparation and matrix interference. For researchers in environmental science, toxicology, and drug development, understanding the application and properties of this deuterated standard is crucial for generating high-quality analytical data. Furthermore, a grasp of the biological implications of phthalate exposure, for which this compound is used as a measurement tool, is essential for assessing potential health risks and informing regulatory decisions.

References

- 1. This compound | C16H22O6 | CID 135121338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An efficient and general method for the synthesis of stable isotope deuterium labeled phthalate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Benzenedicarboxylic acid, bis(2-ethoxyethyl) ester [webbook.nist.gov]

- 4. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 5. breastcanceruk.org.uk [breastcanceruk.org.uk]

An In-Depth Technical Guide to Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4, a deuterated internal standard crucial for accurate quantification of its non-deuterated analogue in various matrices. This document is intended for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Bis(2-ethoxyethyl) phthalate (B1215562). The deuterium (B1214612) labeling on the aromatic ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

| Property | Value | Source |

| IUPAC Name | bis(2-ethoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [1] |

| Synonyms | Phthalic acid, bis-2-ethoxyethyl ester D4; DEEP-d4 | [1] |

| CAS Number | 1398066-12-0 | [1] |

| Molecular Formula | C₁₆H₁₈D₄O₆ | [1] |

| Molecular Weight | 314.37 g/mol | [1] |

| Exact Mass | 314.16674540 Da | [1] |

| Physical State | Not explicitly stated, but the non-deuterated analogue is a liquid. | |

| XLogP3 | 2.2 | [1] |

Synthesis Protocol

Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Methodology:

-

Reactants: Phthalic anhydride-3,4,5,6-D4 and a molar excess of 2-ethoxyethanol are combined in a suitable reaction vessel.

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is added to the reaction mixture.[2][3][4]

-

Reaction Conditions: The mixture is heated under reflux with continuous removal of water, for example, using a Dean-Stark apparatus, to drive the equilibrium towards the formation of the diester.[5]

-

Work-up: After the reaction is complete, the excess alcohol is removed by distillation. The crude product is then washed with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and any unreacted phthalic acid.

-

Purification: The final product is purified by vacuum distillation or column chromatography to yield pure this compound.

Experimental Protocols for Analysis

The analysis of this compound, typically as an internal standard, is commonly performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and quantification of phthalates.

Sample Preparation:

A generic sample preparation workflow for the analysis of phthalates in a solid matrix is outlined below.

Caption: A typical workflow for sample preparation for GC-MS analysis.

Detailed GC-MS Parameters:

The following table outlines typical GC-MS parameters for phthalate analysis, which can be adapted for the deuterated standard.

| Parameter | Recommended Conditions |

| GC Column | A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a more polar column like Rtx-440 or Rxi-XLB for better separation of isomers.[6] |

| Injector | Splitless mode at 250-280 °C. |

| Carrier Gas | Helium at a constant flow rate of 1-1.5 mL/min.[7] |

| Oven Program | Initial temperature of 60-100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C, and hold for 5-10 minutes.[7][8] |

| MS Interface | Transfer line temperature of 280-300°C.[7] |

| Ionization | Electron Ionization (EI) at 70 eV.[7] |

| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for Bis(2-ethoxyethyl) phthalate would be monitored, with specific ions for the deuterated standard (e.g., m/z 153, 167, 227 for the non-deuterated form, with a +4 Da shift for the deuterated standard). |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and is particularly useful for complex matrices.

Sample Preparation:

Sample preparation for LC-MS/MS is similar to that for GC-MS, often involving a liquid-liquid extraction or solid-phase extraction (SPE) followed by reconstitution in a mobile phase-compatible solvent.

Detailed LC-MS/MS Parameters:

| Parameter | Recommended Conditions |

| LC Column | A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used.[9] |

| Mobile Phase | A gradient of water and methanol (B129727) or acetonitrile, often with an additive like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.[10] |

| Flow Rate | 0.2-0.5 mL/min. |

| Injection Volume | 5-20 µL. |

| Ionization | Electrospray Ionization (ESI) in positive mode is typical for phthalates.[10] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions for both the native analyte and the deuterated internal standard would be optimized. For Bis(2-ethoxyethyl) phthalate, the precursor ion would be [M+H]⁺ or [M+NH₄]⁺. |

Metabolic Pathway

The metabolic pathway of Bis(2-ethoxyethyl) phthalate is expected to be similar to that of other phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP) and Bis(2-methoxyethyl) phthalate (DMEP).[11][12] The primary metabolic steps involve hydrolysis of the diester to its monoester, followed by oxidative metabolism of the alkyl side chain.

Caption: Proposed metabolic pathway of Bis(2-ethoxyethyl) phthalate.

Metabolic Steps:

-

Hydrolysis: In the body, Bis(2-ethoxyethyl) phthalate is first hydrolyzed by esterases, primarily in the gut and liver, to form Mono(2-ethoxyethyl) phthalate (MEEP) and 2-ethoxyethanol.

-

Oxidation: The MEEP then undergoes further metabolism through oxidation of the ethoxyethyl side chain. This is likely mediated by cytochrome P450 (CYP) enzymes.

-

Conjugation and Excretion: The oxidized metabolites can then be conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in the urine.

References

- 1. This compound | C16H22O6 | CID 135121338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Esterification of phthalic anhydride with 2‐ethylhexanol | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 7. oiv.int [oiv.int]

- 8. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 9. s4science.at [s4science.at]

- 10. sciex.com [sciex.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Deuterated Bis(2-ethoxyethyl) Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated Bis(2-ethoxyethyl) phthalate (B1215562), a crucial labeled compound for use as an internal standard in pharmacokinetic studies and for metabolism and disposition investigations of the widely used plasticizer, Bis(2-ethoxyethyl) phthalate (BEEP). This document outlines a feasible synthetic pathway, detailed experimental protocols, and methods for characterization and purity assessment.

Introduction

Bis(2-ethoxyethyl) phthalate (BEEP) is a phthalate ester utilized as a plasticizer in various consumer and industrial products. Due to its widespread use, there is a significant interest in understanding its metabolic fate and potential human exposure. Stable isotope-labeled internal standards, such as deuterated BEEP, are indispensable for accurate quantification in complex biological matrices using mass spectrometry-based methods. This guide focuses on the synthesis of Bis(2-ethoxyethyl) phthalate-d4, where the deuterium (B1214612) labels are incorporated into the aromatic ring of the phthalate moiety.

Synthetic Pathway

The most direct and efficient synthetic route to Bis(2-ethoxyethyl) phthalate-d4 involves the esterification of a commercially available deuterated starting material, phthalic anhydride-d4, with two equivalents of 2-ethoxyethanol. This reaction is typically acid-catalyzed and proceeds by heating to drive the reaction to completion, often with the removal of water as a byproduct.

The overall reaction is depicted below:

An In-depth Technical Guide to the Isotopic Labeling of Bis(2-ethoxyethyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethoxyethyl) phthalate (B1215562) (DEEP) is a plasticizer used to impart flexibility to polymers. Like other phthalates, its potential for human exposure and biological effects necessitates a thorough understanding of its metabolic fate and toxicological profile. Isotopic labeling, the incorporation of stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into a molecule, is an indispensable tool for such investigations. Labeled analogues of DEEP can serve as internal standards for accurate quantification in complex matrices, as tracers in metabolic and environmental fate studies, and as probes in mechanistic toxicology.

This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis and application of isotopically labeled Bis(2-ethoxyethyl) phthalate. While specific literature on the isotopic labeling of DEEP is not extensive, this document outlines detailed protocols and pathways based on established principles of organic synthesis and the well-documented behavior of analogous phthalate esters, particularly Bis(2-ethylhexyl) phthalate (DEHP).

Synthesis of Isotopically Labeled Bis(2-ethoxyethyl) phthalate

The most direct and common method for synthesizing phthalate esters is the Fischer esterification of phthalic anhydride (B1165640) with the corresponding alcohol. For the preparation of isotopically labeled DEEP, this involves reacting phthalic anhydride with isotopically labeled 2-ethoxyethanol (B86334). The label can be incorporated into the ethoxyethyl side chains, providing a stable marker for metabolic and environmental studies.

Caption: Proposed synthesis of isotopically labeled DEEP.

Experimental Protocol: Synthesis of Bis(2-ethoxyethyl-d₅) phthalate

This protocol describes a hypothetical synthesis of deuterium-labeled DEEP, assuming the commercial availability of 2-ethoxyethanol-d₅. The procedure is adapted from established methods for phthalate ester synthesis.

Materials and Reagents:

-

Phthalic anhydride (≥99%)

-

2-Ethoxyethanol-d₅ (or other desired isotopically labeled variant)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (B28343) (reaction solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

-

Hexane and Ethyl Acetate (B1210297) (for chromatography)

-

Round-bottom flask with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add phthalic anhydride (14.8 g, 0.1 mol), isotopically labeled 2-ethoxyethanol (e.g., 2-ethoxyethanol-d₅, 20.8 g, 0.22 mol, 2.2 equivalents), p-toluenesulfonic acid monohydrate (0.38 g, 2 mol%), and toluene (100 mL).

-

Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), 50 mL of water, and 50 mL of brine.

-

Extraction and Drying: Extract the aqueous layers with 30 mL of dichloromethane. Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene and dichloromethane.

-

Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient (e.g., starting from 95:5).

-

Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the isotopically labeled Bis(2-ethoxyethyl) phthalate as a colorless oil. Confirm the identity and isotopic enrichment of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Quantitative Data

While extensive toxicological and environmental data for DEEP is limited compared to DEHP, some information is available for related compounds. The following tables summarize key data points.

Table 1: Physicochemical Properties of Bis(2-ethoxyethyl) phthalate

| Property | Value |

| CAS Number | 605-54-9 |

| Molecular Formula | C₁₆H₂₂O₆ |

| Molecular Weight | 310.34 g/mol |

| Appearance | Colorless oily liquid |

| Boiling Point | 345 °C |

| Melting Point | 34 °C |

Table 2: Acute Toxicity Data for Selected Phthalates

| Compound | Species | Route | LD₅₀ | Reference |

| Bis(2-ethylhexyl) phthalate (DEHP) | Rat | Oral | 30 g/kg | [1] |

| Bis(2-ethylhexyl) phthalate (DEHP) | Rabbit | Dermal | 24 g/kg | [1] |

| Bis(2-methoxyethyl) phthalate (DMEP) | Rat | Oral (gavage) | >1000 mg/kg/day (NOAEL for reproductive toxicity: 100 mg/kg/day) | |

| Bis(2-methoxyethyl) phthalate (DMEP) | Mouse | Intraperitoneal | >250 mg/kg/day (testes weight decrease) |

Experimental Protocols for Application

Isotopically labeled DEEP is a crucial tool for accurately studying its metabolic fate. The following is a generalized protocol for an in vitro metabolism study using liver microsomes.

Caption: Experimental workflow for an in vitro metabolism study.

Experimental Protocol: In Vitro Metabolism of Isotopically Labeled DEEP

Objective: To identify and quantify the metabolites of DEEP formed by phase I enzymes in liver microsomes.

Materials and Reagents:

-

Isotopically labeled Bis(2-ethoxyethyl) phthalate (e.g., ¹³C₆-DEEP)

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Methanol (B129727) and Formic Acid (for LC-MS/MS mobile phase)

-

Microcentrifuge tubes

-

Incubator/shaker

Procedure:

-

Preparation: Prepare a stock solution of the isotopically labeled DEEP in a suitable solvent like methanol or DMSO.

-

Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes. Pre-warm the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the isotopically labeled DEEP stock solution to the incubation mixture to initiate the reaction. The final substrate concentration should be in the low micromolar range (e.g., 1-10 µM). Include control incubations without the NADPH regenerating system to account for non-enzymatic degradation.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: Terminate the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Sample Preparation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to an autosampler vial for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

LC-MS/MS Analysis: Develop an LC-MS/MS method to separate and detect the parent labeled DEEP and its potential metabolites. Use multiple reaction monitoring (MRM) to specifically detect the transitions for the parent compound and its expected metabolites (e.g., the monoester and its oxidized products). The stable isotope label allows for clear differentiation from any background contamination.

Metabolic Pathway and Signaling

The metabolic pathway of DEEP is predicted to be similar to that of other high-molecular-weight phthalates like DEHP. The primary steps involve hydrolysis of one ester bond, followed by oxidation of the ethoxyethyl side chain.

Caption: Proposed metabolic pathway of Bis(2-ethoxyethyl) phthalate.

The primary metabolite, Mono(2-ethoxyethyl) phthalate (MEEP), is formed by the action of esterases. MEEP can then undergo further metabolism by cytochrome P450 enzymes, leading to hydroxylated, oxo, and carboxylated metabolites on the ethoxyethyl chain. These more polar metabolites can then be conjugated (e.g., with glucuronic acid) and excreted in the urine.

While specific signaling pathways affected by DEEP have not been elucidated, studies on DEHP have shown that it can act as an endocrine disruptor, primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] This activation is a key event in DEHP-induced hepatocarcinogenesis in rodents. It is plausible that DEEP or its metabolites could interact with similar nuclear receptor signaling pathways.

Conclusion

The isotopic labeling of Bis(2-ethoxyethyl) phthalate is a critical technique for advancing our understanding of its environmental fate, metabolism, and potential health effects. This guide provides a framework for the synthesis and application of labeled DEEP, drawing upon established chemical principles and knowledge from closely related phthalates. The detailed, albeit in some cases hypothetical, protocols offer a practical starting point for researchers. Further studies utilizing isotopically labeled DEEP are essential to generate specific quantitative data and to elucidate its precise biological interactions, thereby enabling more accurate risk assessments for human health and the environment.

References

A Technical Guide to Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 (CAS Number: 1398066-12-0), a deuterated analog of the plasticizer Bis(2-ethoxyethyl) phthalate (B1215562) (DEEP). This guide is intended to serve as a critical resource for professionals in research, analytical chemistry, and drug development. It consolidates available data on its physicochemical properties, analytical applications, and pertinent toxicological and metabolic information derived from its non-deuterated counterpart and related compounds. The primary application of this deuterated standard is in isotope dilution mass spectrometry for the precise quantification of Bis(2-ethoxyethyl) phthalate in various matrices.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound. Its physical and chemical properties, alongside those of its non-deuterated analog, are crucial for its application as an internal standard in analytical methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1398066-12-0 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₆H₁₈D₄O₆ | --INVALID-LINK-- |

| Molecular Weight | 314.37 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | bis(2-ethoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | --INVALID-LINK--[1] |

| Synonyms | Phthalic acid, bis-2-ethoxyethyl ester D4 | --INVALID-LINK--[1] |

Table 2: Physicochemical Properties of Bis(2-ethoxyethyl) phthalate (Non-Deuterated)

| Property | Value | Source |

| CAS Number | 605-54-9 | --INVALID-LINK--[2] |

| Molecular Formula | C₁₆H₂₂O₆ | --INVALID-LINK--[2] |

| Molecular Weight | 310.34 g/mol | --INVALID-LINK--[2] |

| Melting Point | 34 °C | --INVALID-LINK--[2] |

| Boiling Point | 345 °C | --INVALID-LINK--[2] |

| Appearance | Water-white to pale-straw liquid | --INVALID-LINK--[3] |

Analytical Applications and Experimental Protocols

The primary utility of this compound is as an internal standard for the quantification of Bis(2-ethoxyethyl) phthalate in environmental and biological samples. Isotope dilution mass spectrometry is the preferred analytical technique, as the deuterated standard exhibits nearly identical chemical and physical behavior to its non-deuterated counterpart during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.

While a specific protocol detailing the use of this compound was not found in the reviewed literature, a representative Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of a suite of phthalates, including the non-deuterated form, is presented below. In a typical workflow, a known amount of the deuterated standard would be spiked into the sample prior to extraction.

Representative Experimental Protocol: GC-MS Analysis of Phthalates in Soft Drinks

This protocol is adapted from a method for the quantitative analysis of 15 phthalate esters in soft drinks.[4]

2.1.1. Sample Preparation and Extraction

-

Spiking: Spike 5 mL of the soft drink sample with a known concentration of this compound solution (e.g., 100 µL of a 10 µg/mL solution).

-

Extraction: Add 5 mL of dichloromethane (B109758) to the spiked sample.

-

Vortexing: Vigorously shake the mixture to ensure thorough extraction of the analytes into the organic layer.

-

Phase Separation: Allow the layers to separate.

-

Collection: Carefully transfer an aliquot of the organic (bottom) layer to a GC vial for analysis.

2.1.2. Instrumental Analysis: GC-MS

Table 3: GC-MS Parameters for Phthalate Analysis

| Parameter | Value |

| Gas Chromatograph | Thermo Scientific TRACE 1310 GC |

| Injector Temperature | 320 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Column | TraceGOLD TG-5MS (30 m x 0.25 mm x 0.25 µm) |

| Oven Program | Initial 100°C (hold 1 min), ramp to 280°C at 10°C/min, ramp to 320°C at 30°C/min (hold 5 min) |

| Mass Spectrometer | Thermo Scientific ISQ single quadrupole MS |

| Transfer Line Temp. | 300 °C |

| Ion Source Temp. | 260 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 4: Selected Ions for Monitoring

| Compound | Quantitation Ion (m/z) | Qualifier Ions (m/z) |

| Bis(2-ethoxyethyl) phthalate | 45 | 72, 149 |

| This compound | 45 | 72, 153 |

Note: The quantification and qualifier ions for the deuterated standard are predicted based on the fragmentation pattern of the non-deuterated compound and the location of the deuterium (B1214612) labels. The base peak at m/z 45 is from the ethoxyethyl side chain and would not be shifted. The ion at m/z 149 corresponds to the protonated phthalic anhydride (B1165640) fragment, which would shift to m/z 153 in the deuterated standard.

Workflow for Isotope Dilution Analysis

Caption: Workflow for quantification using a deuterated internal standard.

Metabolism and Toxicology

Direct metabolic and toxicological studies on Bis(2-ethoxyethyl) phthalate are scarce. However, data from closely related phthalates can provide insights into its likely biological fate and potential effects.

Presumed Metabolic Pathway

The metabolism of phthalates is generally initiated by hydrolysis of one of the ester bonds by carboxylesterases to form the monoester metabolite and the corresponding alcohol. For Bis(2-ethoxyethyl) phthalate, this would result in Mono(2-ethoxyethyl) phthalate (MEEP) and 2-ethoxyethanol. This is analogous to the metabolism of Bis(2-methoxyethyl) phthalate (DMEP), which is hydrolyzed to mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol.[5] The monoester can then be further metabolized.

Caption: Presumed metabolic pathway of Bis(2-ethoxyethyl) phthalate.

Toxicological Profile

The toxicological profile of Bis(2-ethoxyethyl) phthalate has not been extensively studied. However, phthalates as a class are known for their potential endocrine-disrupting properties. For instance, the widely studied Bis(2-ethylhexyl) phthalate (DEHP) is a known reproductive and developmental toxicant in animal models.[6][7]

The mechanism of toxicity for many phthalates involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα in the liver. This can lead to peroxisome proliferation, altered lipid metabolism, and in some cases, liver tumors in rodents.[8] It is plausible that Bis(2-ethoxyethyl) phthalate could share some of these toxicological characteristics, but further research is needed for confirmation.

Conclusion

This compound is a valuable tool for analytical chemists, particularly for the accurate quantification of its non-deuterated counterpart in complex matrices. This guide provides the foundational knowledge of its properties and application, drawing on data from related compounds to infer its metabolic and toxicological characteristics. As research into the environmental and biological prevalence of a wider range of phthalates continues, the importance of such deuterated standards in generating reliable and accurate data will undoubtedly increase. Further studies are warranted to fully elucidate the specific metabolic pathways and toxicological profile of Bis(2-ethoxyethyl) phthalate.

References

- 1. This compound | C16H22O6 | CID 135121338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. BIS(2-ETHOXYETHYL)PHTHALATE | 605-54-9 [chemicalbook.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. epa.gov [epa.gov]

- 7. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 8. 660. Bis(2-ethylhexyl)phthalate (WHO Food Additives Series 24) [inchem.org]

An In-depth Technical Guide to the Physical Characteristics of Bis(2-ethoxyethyl) phthalate-d4

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Bis(2-ethoxyethyl) phthalate-d4, tailored for researchers, scientists, and drug development professionals. This document includes key physical data, detailed experimental protocols for its analysis, and visualizations of relevant biological pathways and analytical workflows.

Core Physical and Chemical Properties

Bis(2-ethoxyethyl) phthalate-d4 is a deuterated form of Bis(2-ethoxyethyl) phthalate (B1215562), commonly used as an internal standard in analytical chemistry for the quantification of the non-deuterated parent compound. The deuterium (B1214612) labeling provides a distinct mass signature for mass spectrometry-based detection, without significantly altering its chemical properties.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for Bis(2-ethoxyethyl) phthalate-d4.

| Property | Value | Source |

| IUPAC Name | bis(2-ethoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [1] |

| CAS Number | 1398066-12-0 | [1] |

| Molecular Formula | C₁₆H₁₈D₄O₆ | [1] |

| Molecular Weight | 318.37 g/mol (Note: Calculated based on Deuterium) | [1] |

| Appearance | Likely a water-white to pale-straw liquid (based on the non-deuterated form) | [2] |

| XLogP3 | 2.2 | [1] |

Experimental Protocols for Analysis

The analysis of Bis(2-ethoxyethyl) phthalate-d4, particularly in biological and environmental matrices, is typically performed using chromatographic techniques coupled with mass spectrometry. The following are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the separation and detection of volatile and semi-volatile compounds like phthalates.

Objective: To quantify Bis(2-ethoxyethyl) phthalate-d4 in a sample matrix.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 5 mL of a liquid sample (e.g., beverage, urine), add 5 mL of dichloromethane (B109758) containing an internal standard.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 3,500 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic (bottom) layer to a clean GC vial.

-

To avoid contamination, use scrupulously clean glassware and high-purity solvents. All materials should be free of plastics.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injector: Split/splitless inlet, operated in splitless mode.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp 1: 20 °C/min to 200 °C.

-

Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for Bis(2-ethoxyethyl) phthalate-d4.

-

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and is suitable for analyzing less volatile compounds or complex matrices with minimal sample cleanup.

Objective: To achieve high-sensitivity quantification of Bis(2-ethoxyethyl) phthalate-d4.

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Homogenize 1 gram of a solid sample with 45 mL of methanol (B129727) using sonication for 30 minutes.

-

Centrifuge an aliquot of the extract at 3,500 rpm for 10 minutes.

-

The supernatant can be further diluted for LC-MS/MS analysis. For cleaner samples, direct injection after dilution may be possible.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Mass Spectrometer: Waters Xevo TQD or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Methanol.

-

Gradient:

-

Initial: 60% A, 40% B.

-

0.5 min: 60% A, 40% B.

-

5.0 min: 1% A, 99% B.

-

8.0 min: 1% A, 99% B.

-

8.5 min: 60% A, 40% B.

-

11.0 min: 60% A, 40% B.

-

-

Flow Rate: 0.5 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 0.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 500 °C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Mandatory Visualizations

3.1. Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of Bis(2-ethoxyethyl) phthalate-d4 in a research setting.

3.2. Potential Signaling Pathway

Phthalates are known endocrine disruptors. While the specific pathway for Bis(2-ethoxyethyl) phthalate is not extensively studied, a plausible mechanism involves the disruption of nuclear receptor signaling, similar to other phthalates like DEHP. The following diagram illustrates a potential pathway of endocrine disruption.

References

Technical Guide: Spectral Data and Analysis of Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectral data and analytical methodologies for Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4. Due to the limited availability of public domain spectral data for this specific deuterated compound, this guide also includes general experimental protocols for the analysis of phthalates using deuterated internal standards, which is the primary application of this compound. Furthermore, a logical workflow for its use in quantitative analysis is presented. While specific peak data for the deuterated title compound is not available, this guide serves as a valuable resource for researchers working with related compounds and analytical techniques.

Introduction

This compound is a deuterated analog of Bis(2-ethoxyethyl) phthalate (B1215562), a member of the phthalate ester class of compounds. Phthalates are widely used as plasticizers to increase the flexibility and durability of various polymer products. Due to their potential endocrine-disrupting properties, the monitoring of phthalate levels in various matrices is of significant interest in environmental and health sciences. Deuterated standards, such as this compound, are crucial for accurate quantification in mass spectrometry-based methods by serving as internal standards to correct for matrix effects and variations during sample preparation and analysis.

Compound Information

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | bis(2-ethoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | PubChem[1] |

| Synonyms | Phthalic acid, bis-2-ethoxyethyl ester D4 | PubChem[1] |

| CAS Number | 1398066-12-0 | LGC Standards[2] |

| Molecular Formula | C₁₆H₁₈D₄O₆ | PubChem[1] |

| Molecular Weight | 314.37 g/mol | PubChem[1] |

| Exact Mass | 314.16674540 Da | PubChem[1] |

Spectral Data

As of the date of this publication, specific, publicly available quantitative spectral data (Mass Spectrometry, NMR, and IR) for this compound could not be located. Certificates of Analysis for the closely related compound, Bis(2-ethylhexyl)phthalate-3,4,5,6-d4, indicate that analytical methods such as NMR, MS, and HPLC are used for characterization, but the detailed spectral data is not provided.

Researchers requiring this specific data are advised to contact commercial suppliers of this compound to request a Certificate of Analysis, which typically includes such information.

Experimental Protocols

The following sections outline general experimental protocols for the analysis of phthalates, where a deuterated internal standard like this compound would be utilized.

Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the primary technique for the quantification of phthalates. The use of a deuterated internal standard is critical for accurate results.

4.1.1. Sample Preparation (General Protocol for Environmental or Biological Matrices)

-

Extraction: A known amount of the sample (e.g., 1 g of soil, 1 mL of water or urine) is placed in a glass vial.

-

Internal Standard Spiking: A precise volume of a standard solution of this compound in a suitable solvent (e.g., methanol) is added to the sample.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

-

LLE: The sample is extracted with an organic solvent (e.g., hexane, dichloromethane). The organic layer is collected and concentrated.

-

SPE: The sample is passed through a solid-phase extraction cartridge to isolate the analytes of interest. The analytes are then eluted with a suitable solvent.

-

-

Derivatization (for GC-MS): If necessary, the extracted analytes can be derivatized to improve their volatility and chromatographic properties.

-

Reconstitution: The final extract is evaporated to dryness and reconstituted in a known volume of a suitable solvent for injection into the GC-MS or LC-MS system.

4.1.2. GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Splitless or pulsed splitless injection mode.

-

Oven Program: A temperature gradient is used to separate the phthalates. A typical program might start at 60°C, ramp to 280°C, and hold for a few minutes.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Specific ions for the target phthalate and the deuterated internal standard are monitored.

-

4.1.3. LC-MS/MS Analysis

-

Liquid Chromatograph (LC):

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate.

-

-

Mass Spectrometer (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the compound.

4.2.1. Sample Preparation

-

A few milligrams of the substance are dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).

-

The solution is transferred to an NMR tube.

4.2.2. Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To observe the proton signals.

-

¹³C NMR: To observe the carbon signals.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

4.3.1. Sample Preparation

-

Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Solution: The sample is dissolved in a suitable solvent (e.g., chloroform), and the spectrum is recorded in a liquid cell.

4.3.2. Data Acquisition

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement Mode: Transmittance or Absorbance.

-

Spectral Range: Typically 4000-400 cm⁻¹.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of a phthalate analyte in a sample using a deuterated internal standard like this compound.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

References

A Technical Guide to the ¹H NMR Spectrum of Bis(2-ethoxyethyl) phthalate-d4

This guide provides a detailed analysis of the expected ¹H NMR spectrum of Bis(2-ethoxyethyl) phthalate-d4. Due to the scarcity of publicly available experimental data for this specific deuterated compound, this guide presents a predicted spectrum based on the analysis of structurally similar molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Bis(2-ethoxyethyl) phthalate-d4 is characterized by the signals arising from the two equivalent 2-ethoxyethyl chains. The deuteration of the phthalate (B1215562) ring means that the aromatic protons, which would typically appear in the 7.5-7.8 ppm region, will be absent from the spectrum. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of the side chains are summarized in the table below. These predictions are based on known spectral data for similar phthalate esters and general principles of NMR spectroscopy.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -O-CH₂-CH₃ (a) | 1.25 | Triplet (t) | ~7.0 | 6H |

| -O-CH₂ -CH₃ (b) | 3.55 | Quartet (q) | ~7.0 | 4H |

| -COO-CH₂-CH₂ -O- (c) | 3.75 | Triplet (t) | ~5.0 | 4H |

| -COO-CH₂ -CH₂-O- (d) | 4.35 | Triplet (t) | ~5.0 | 4H |

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like Bis(2-ethoxyethyl) phthalate-d4.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of Bis(2-ethoxyethyl) phthalate-d4.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional): An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm). However, modern NMR spectrometers can also reference the residual solvent peak.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

2.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.

-

Shimming: Insert the sample into the spectrometer probe. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used for a routine ¹H spectrum.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8, 16, or more) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Set a suitable relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.

-

Spectral Width (sw): Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

-

Data Acquisition: Start the acquisition.

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

-

Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

Visualization of Molecular Structure and Proton Connectivity

The following diagram illustrates the molecular structure of Bis(2-ethoxyethyl) phthalate-d4 and the through-bond connectivity of the protons in the side chains, which gives rise to the observed spin-spin coupling patterns.

An In-depth Technical Guide to the Mass Spectrum of Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of the deuterated compound, Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4. This compound, with the molecular formula C₁₆H₁₈D₄O₆ and a molecular weight of approximately 314.37 g/mol , is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses of its non-deuterated counterpart, Bis(2-ethoxyethyl) phthalate (B1215562).[1] The deuterium (B1214612) labeling on the aromatic ring provides a distinct mass shift, enabling accurate quantification while maintaining similar chemical and chromatographic properties to the analyte of interest.

Predicted Mass Spectrum Data

While a publicly available mass spectrum for this compound is not readily found, its mass spectrum can be reliably predicted based on the known fragmentation of the non-deuterated analogue, Bis(2-ethoxyethyl) phthalate, available from the NIST Mass Spectrometry Data Center.[2] The deuteration on the phthalate ring will result in a +4 Da mass shift for any fragment ion that retains this ring structure.

The predicted major fragment ions for this compound under electron ionization (EI) are presented below.

| Predicted m/z | Proposed Fragment Ion | Comments |

| 314 | [C₁₆H₁₈D₄O₆]⁺ | Molecular Ion (M⁺) |

| 241 | [M - OCH₂CH₂OC₂H₅]⁺ | Loss of one 2-ethoxyethyl ether side chain. |

| 167 | [C₈H₅O₄]⁺ (non-deuterated) | This common phthalate fragment will not be observed. |

| 171 | [C₈HD₄O₄]⁺ | Phthalic anhydride (B1165640) cation radical with deuterium labeling. |

| 153 | [C₇HD₄O₃]⁺ | Deuterated analogue of the common m/z 149 fragment. |

| 73 | [CH₂CH₂OC₂H₅]⁺ | 2-ethoxyethyl cation. |

| 72 | [C₄H₈O]⁺ | Product of McLafferty rearrangement of the side chain.[3] |

| 45 | [C₂H₅O]⁺ | Ethoxy cation. |

Fragmentation Pathways

The fragmentation of this compound is expected to follow established pathways for phthalate esters. The primary fragmentation involves cleavage of the ester side chains and rearrangements. A key fragmentation for phthalates with ethoxyethyl side chains is a McLafferty rearrangement, which is predicted to produce a base peak at m/z 72 for the non-deuterated compound.[3] For the deuterated version, fragments containing the phthalate ring will be shifted by +4 mass units.

Experimental Protocols

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for phthalate analysis.[4][5]

1. Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or ethyl acetate. Create a series of working standards by serial dilution.

-

Sample Extraction (for matrix-based samples): Use a suitable extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. The deuterated standard should be spiked into the sample prior to extraction to serve as an internal standard.

-

Solvent: Ensure all solvents are of high purity and free from phthalate contamination.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: An Agilent 8890 GC or similar, equipped with a mass selective detector.[5]

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for phthalate analysis.[5]

-

Injection: 1 µL splitless injection at an injector temperature of 280°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: 20°C/minute to 220°C.

-

Ramp 2: 5°C/minute to 300°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions of the deuterated standard and the target analyte.

-

Analytical Workflow

The overall workflow for the quantitative analysis of a target phthalate using this compound as an internal standard is outlined below.

References

- 1. This compound | C16H22O6 | CID 135121338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Benzenedicarboxylic acid, bis(2-ethoxyethyl) ester [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 5. fses.oregonstate.edu [fses.oregonstate.edu]

A Guide to Isotope Dilution Mass Spectrometry: Principles and Practices

For Researchers, Scientists, and Drug Development Professionals

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique renowned for its exceptional accuracy and precision in quantifying substances. It is widely regarded as a definitive measurement method, or "gold standard," in analytical chemistry, capable of minimizing errors that can arise during sample preparation and analysis.[1] The technique's power lies in the use of an isotopically labeled version of the analyte as an internal standard, enabling highly reliable and traceable measurements crucial for research, clinical diagnostics, and drug development.[1][2]

Core Principle

The foundational principle of IDMS is the addition of a known quantity of an isotopically enriched form of the analyte, referred to as a "spike" or internal standard, to a sample containing an unknown quantity of the native analyte.[1][3] This spike is chemically identical to the target analyte but is heavier due to the incorporation of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1]

After the spike is introduced, it is thoroughly mixed with the sample to ensure isotopic equilibration, creating a homogenous mixture of the native and labeled compounds.[4] The key advantage of IDMS is that once this equilibrium is achieved, any subsequent sample loss during extraction, purification, or analysis will affect both the native analyte and the labeled standard equally. Therefore, the ratio of the two remains constant.[5]

A mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z), is then used to measure the distinct signals from the native analyte and the isotopically labeled standard.[1] By precisely measuring the ratio of the native analyte to the labeled standard, the original concentration of the analyte in the sample can be calculated with high accuracy.[1]

The IDMS Calculation

The concentration of the analyte in the sample is determined using the following general equation, which relates the masses and isotopic abundances of the analyte in the sample and the spike to the measured isotope ratio of the final mixture.

The fundamental equation for calculating the unknown number of moles of an analyte in a sample (n_S) is:

n_S = n_T * ( (R_Mix - R_T) / (R_S - R_Mix) ) * ( (%A_T) / (%A_S) )

Where:

-

n_T is the known number of moles of the spike added.

-

R_Mix is the measured isotope ratio of the mixture.

-

R_T is the isotope ratio of the spike.

-

R_S is the isotope ratio of the sample (natural abundance).

-

%A_S and %A_T are the isotopic abundances of the reference isotope in the sample and spike, respectively.[6]

This equation demonstrates that the accuracy of the final calculated amount is heavily dependent on the accuracy of the measured isotope ratio of the mixture and the characterization of the spike.

General Experimental Workflow

A typical IDMS experiment follows a structured workflow designed to ensure accurate and reproducible results. The process begins with careful sample and spike preparation and culminates in data analysis.

Detailed Experimental Protocol: Quantification of Testosterone (B1683101) in Human Plasma via LC-IDMS/MS

This protocol provides a representative example of using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-IDMS/MS) for the accurate quantification of a small molecule drug or biomarker in a complex biological matrix.

1. Materials and Reagents:

-

Analytes: Testosterone standard, ¹³C₃-labeled Testosterone (internal standard/spike).

-

Solvents: HPLC-grade methanol (B129727), acetonitrile, water, and formic acid.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE).

-

Matrix: Human plasma (K₂EDTA).

2. Preparation of Standards and Spiking Solution:

-

Prepare individual stock solutions of testosterone and ¹³C₃-testosterone in methanol at a concentration of 1 mg/mL.

-

Create a series of calibration standards by spiking known amounts of the testosterone stock solution into a surrogate matrix (e.g., charcoal-stripped serum).

-

Prepare an internal standard (spike) working solution of ¹³C₃-testosterone at an appropriate concentration (e.g., 10 ng/mL) in methanol.

3. Sample Preparation and Extraction:

-

Pipette 200 µL of plasma sample, calibrator, or quality control sample into a clean microcentrifuge tube.

-

Add 50 µL of the ¹³C₃-testosterone spiking solution to each tube.

-

Vortex briefly to mix and allow to equilibrate for 15 minutes at room temperature.

-

Add 1 mL of MTBE to each tube for liquid-liquid extraction.

-

Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (MTBE) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate testosterone from matrix interferences (e.g., starting at 40% B, ramping to 95% B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Testosterone (Native): e.g., Q1: 289.2 m/z → Q3: 97.1 m/z

-

¹³C₃-Testosterone (Spike): e.g., Q1: 292.2 m/z → Q3: 100.1 m/z

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for both the native testosterone and the ¹³C₃-testosterone MRM transitions.

-

Calculate the peak area ratio (Native Analyte / Labeled Standard).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of testosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Performance in Drug and Metabolite Analysis

IDMS is widely applied in drug discovery and development for its ability to deliver high-quality quantitative data.[7] This is critical for pharmacokinetic studies, therapeutic drug monitoring, and the analysis of drug metabolites.[8][9]

| Analyte | Matrix | Method | Limit of Quantification (LOQ) | Precision (%RSD) | Application |

| Rizatriptan | Human Plasma | LC-IDMS/MS | 12.5 fg on-column | Not Specified | Pharmacokinetic Study[10] |

| Pesticide Metabolites | Human Urine | LC-IDMS/MS | < 0.5 µg/L | High | Environmental Exposure[10] |

| Toxic Heavy Metals (Pb, Cd) | Polyolefins | ICP-IDMS | 5-16 ng/g | < 1% (typical) | Material Certification[11] |

| Testosterone | Human Plasma | LC-HRMS | 5 pg/mL | 3-8% | Clinical Diagnostics[8] |

| Protein (ATM Kinase) | Cell Lysate | LC-IDMS/MS (Peptide) | fmol range | < 15% | Proteomics[12] |

This table summarizes representative performance data from various applications of IDMS, demonstrating its sensitivity and precision.

Applications in Drug Development and Proteomics

The robustness of IDMS makes it indispensable across various scientific fields:

-

Drug Discovery and Development: IDMS is crucial for assessing bioavailability, conducting pharmacokinetic (PK) studies, and quantifying drug metabolites in biological fluids.[7][9] Its accuracy ensures reliable data for regulatory submissions.

-

Quantitative Proteomics: In proteomics, IDMS is used for the absolute quantification of proteins by spiking samples with stable isotope-labeled (SIL) peptides or proteins that serve as internal standards.[13][14] This approach is vital for biomarker validation and understanding cellular signaling pathways.[14]

-

Clinical Chemistry: It is the reference method for calibrating routine assays and for the precise measurement of hormones, vitamins, and other biomarkers in patient samples.

-

Reference Material Certification: National Metrology Institutes use IDMS to certify the concentration of elements and compounds in certified reference materials (CRMs) due to its high accuracy and direct traceability to the International System of Units (SI).[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Isotope dilution strategies for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotope dilution - Wikipedia [en.wikipedia.org]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. books.rsc.org [books.rsc.org]

- 6. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. High-resolution isotope-dilution mass spectrometry using metabolism of isotope-labeled compounds: application to drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. news-medical.net [news-medical.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Mass Spectrometry by Isotope Dilution and Multiple Reaction Monitoring (MRM) | Springer Nature Experiments [experiments.springernature.com]

- 13. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proteomic applications of protein quantification by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Bis(2-ethoxyethyl) phthalate-d4 vs. Non-deuterated Standard

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive comparison and application overview of Bis(2-ethoxyethyl) phthalate-d4 and its non-deuterated analog. The primary focus is on the utility of the deuterated compound as an internal standard in quantitative analytical methods, which is critical for accuracy and precision in bioanalysis and environmental monitoring.

Core Physicochemical Properties

The key difference between the two compounds is the isotopic substitution of four hydrogen atoms with deuterium (B1214612) on the benzene (B151609) ring of Bis(2-ethoxyethyl) phthalate-d4. This mass difference of +4 Da is fundamental to its application in mass spectrometry, allowing it to be distinguished from the native compound while maintaining nearly identical chemical and physical behavior during sample preparation and chromatographic separation.

Table 1: Physicochemical Data Comparison

| Property | Bis(2-ethoxyethyl) phthalate (B1215562) | Bis(2-ethoxyethyl) phthalate-d4 |

| Synonyms | Di(2-ethoxyethyl) phthalate, DEEP | Phthalic acid bis-2-ethoxyethyl ester D4 |

| CAS Number | 605-54-9[1][2] | 1398066-12-0[3] |

| Molecular Formula | C₁₆H₂₂O₆[1] | C₁₆H₁₈D₄O₆[3] |

| Molecular Weight | 310.34 g/mol [1] | 314.37 g/mol [3] |

| Physical State | Water-white to pale-straw liquid[2] | Liquid |

| Boiling Point | 345 °C[1] | Not specified, expected to be similar to the non-deuterated form. |

| Melting Point | 34 °C[1] | Not specified, expected to be similar to the non-deuterated form. |

Analytical Application: Isotope Dilution Mass Spectrometry

Bis(2-ethoxyethyl) phthalate-d4 is an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard quantification technique. By spiking a known quantity of the deuterated standard into a sample at the earliest stage of preparation, any subsequent analyte loss during extraction, derivatization, or injection will affect both the analyte and the standard equally. The final quantification is based on the ratio of the analyte's mass spectrometer signal to that of the standard, providing a highly accurate and precise measurement that corrects for matrix effects and procedural variability.

The following protocol outlines a typical workflow for the quantification of Bis(2-ethoxyethyl) phthalate in a biological matrix using LC-MS/MS.

Methodology:

-

Sample Preparation:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the internal standard spiking solution (Bis(2-ethoxyethyl) phthalate-d4, 1 µg/mL in methanol).

-

Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile).

-

-

LC-MS/MS Conditions:

-

System: UPLC coupled to a triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

-

Mass Spectrometry Parameters:

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ions correspond to the protonated molecules [M+H]⁺, and the product ions are characteristic fragments.

-

Table 2: MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Bis(2-ethoxyethyl) phthalate | 311.2 | 149.1 | 100 | 15 |

| Bis(2-ethoxyethyl) phthalate-d4 | 315.2 | 153.1 | 100 | 15 |

The logical flow from sample receipt to final data output is critical for ensuring reproducibility in a regulated environment.

Caption: Quantitative bioanalysis workflow using an internal standard.

Metabolic Considerations

While specific metabolic studies on Bis(2-ethoxyethyl) phthalate are less common than for high-production volume phthalates like DEHP, the general metabolic pathway is well-understood. Phthalate diesters are not extensively metabolized by cytochrome P450 enzymes directly but are first hydrolyzed by esterases to their corresponding monoester, which is the primary metabolite. This monoester can then undergo further oxidative metabolism.

Caption: Generalized metabolic pathway of phthalate diesters.

References

Methodological & Application

Application Notes and Protocols for the Use of Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 as an internal standard in the quantitative analysis of Bis(2-ethoxyethyl) phthalate (B1215562) (BEEP) and other phthalates by Gas Chromatography-Mass Spectrometry (GC-MS). This deuterated standard is essential for accurate quantification by correcting for variations in sample preparation and instrument response.

Introduction

Bis(2-ethoxyethyl) phthalate (BEEP) is a phthalate ester used as a plasticizer in various consumer products. Due to its potential for migration into food, beverages, and the environment, sensitive and accurate analytical methods are required for its monitoring. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like this compound, is the gold standard for such analyses. This internal standard mimics the chemical behavior of the native analyte, providing high accuracy and precision.

Analyte Information

| Compound | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |